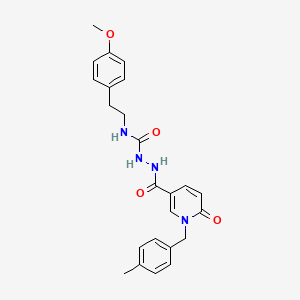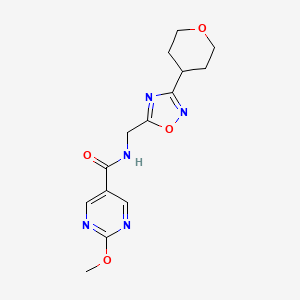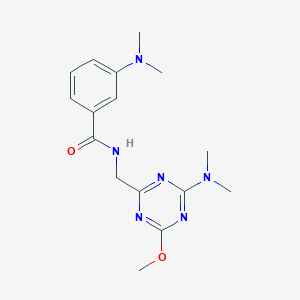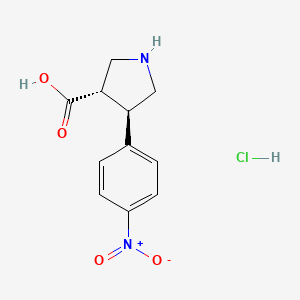![molecular formula C15H14Cl2N4O2S B2523779 8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-35-2](/img/structure/B2523779.png)
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, also known as Theophylline, is a methylxanthine drug that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. In addition to its clinical applications, Theophylline has been extensively studied for its biochemical and physiological effects, making it an important tool in scientific research.
Applications De Recherche Scientifique
Synthetic Methodologies
Efficient Synthesis of Dithiazolidine Diones : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which share structural similarities with the compound , demonstrates the utility of such structures in peptide and glycopeptide synthesis. These heterocycles serve as amino protecting groups and sulfurization reagents, highlighting the versatility of sulfur-containing compounds in organic synthesis (Barany et al., 2005).
Reactivity of Methylthiopurinones : Research on 6-methylthiopurin-8-ones, closely related to the target compound, explores their conversion to sulphones and investigates their chemical behavior. This study provides insights into the reactivity of sulfur-modified purines, which can inform applications in medicinal chemistry and drug design (Bergmann et al., 1974).
Sulfur-Transfer Agents : The preparation of sulfur-transfer agents, including those related to the compound of interest, underscores the importance of sulfur-containing molecules in synthetic chemistry. These agents facilitate the introduction of sulfur into various molecular frameworks, broadening the scope of chemical syntheses (Klose et al., 1997).
Potential Biological Applications
Antiproliferative and Antifungal Activities : Compounds structurally related to the target molecule have been evaluated for their antiproliferative and antifungal properties. Notably, certain derivatives exhibited potent activity against human cervical cancer cells and fungi, suggesting potential therapeutic applications (Tandon et al., 2009).
Herbicide Intermediate Synthesis : The synthesis of intermediates for novel herbicides, which share structural motifs with the compound , highlights the potential of such molecules in the development of agricultural chemicals. Efficient synthetic routes contribute to the discovery of new herbicidal agents (Hosokawa & Yoshida, 2003).
Propriétés
IUPAC Name |
8-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-19-12-11(13(22)21(3)15(23)20(12)2)18-14(19)24-7-8-4-5-9(16)6-10(8)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIQGFZIMTOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)
![2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2523704.png)
![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)




![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2523718.png)
